ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H10ClF3N2O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a chlorine atom and a trifluoropropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl acetoacetate and hydrazine.
Formation of Pyrazole Ring: The starting materials undergo a condensation reaction to form the pyrazole ring.
Introduction of Chloro and Trifluoropropyl Groups: Chlorination and trifluoropropylation reactions are performed to introduce the desired substituents onto the pyrazole ring.
Esterification: The final step involves esterification to produce the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of different pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is used as an intermediate in the synthesis of more complex chemical compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: . Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: This compound is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or antiviral agent. Its unique chemical structure allows it to interact with specific biological pathways, making it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: This compound is structurally similar but differs in the position of the chlorine atom.
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: This compound has a shorter trifluoropropyl group compared to the one .
Uniqueness: Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate stands out due to its trifluoropropyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it more suitable for specific applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-chloro-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-2-17-8(16)7-6(10)5-14-15(7)4-3-9(11,12)13/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNPQYWRZXEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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